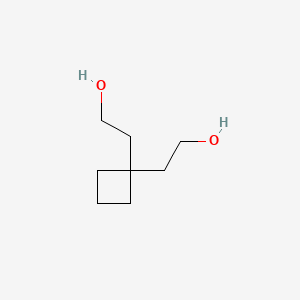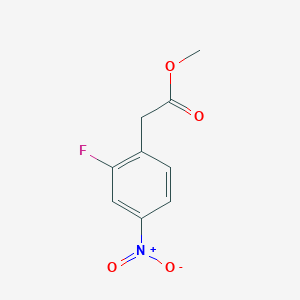
Methyl 2-Fluoro-4-nitrophenylacetate
Descripción general
Descripción
“Methyl 2-Fluoro-4-nitrophenylacetate” is a chemical compound with the molecular formula C9H8FNO4 . It has a molecular weight of 213.17 g/mol . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for “Methyl 2-Fluoro-4-nitrophenylacetate” is1S/C9H8FNO4/c1-15-9(12)4-6-2-3-7(11(13)14)5-8(6)10/h2-3,5H,4H2,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“Methyl 2-Fluoro-4-nitrophenylacetate” has a density of 1.3±0.1 g/cm3, a boiling point of 309.0±27.0 °C at 760 mmHg, and a flash point of 140.7±23.7 °C . It has a molar refractivity of 48.7±0.3 cm3, a polar surface area of 72 Å2, and a molar volume of 158.3±3.0 cm3 .Aplicaciones Científicas De Investigación
- Summary of the Application: Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate, a compound related to Methyl 2-Fluoro-4-nitrophenylacetate, has been identified as a promising class of antimycobacterial agents. These compounds have the ability to interfere with iron homeostasis, which is crucial for the survival and proliferation of mycobacteria .
- Methods of Application or Experimental Procedures: The preparation of this compound involves chemical synthesis, and its structure and properties are analyzed using techniques such as 1H-NMR, 13C-NMR, HRMS, and SC-XRD .
- Results or Outcomes: The research has shown that these furan-based compounds can inhibit the salicylate synthase MbtI from Mycobacterium tuberculosis (Mtb), an enzyme that plays a key role in the biosynthesis of specific siderophores (mycobactins and carboxymycobactins) that ensure the supply of iron in Mtb .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2-(2-fluoro-4-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-15-9(12)4-6-2-3-7(11(13)14)5-8(6)10/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFELCQQSVRXXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593184 | |
| Record name | Methyl (2-fluoro-4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-Fluoro-4-nitrophenylacetate | |
CAS RN |
337529-74-5 | |
| Record name | Methyl (2-fluoro-4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

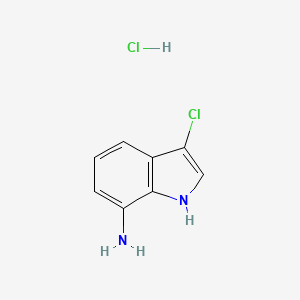
![[4-(Morpholine-4-sulfonyl)phenyl]methanamine](/img/structure/B1602714.png)
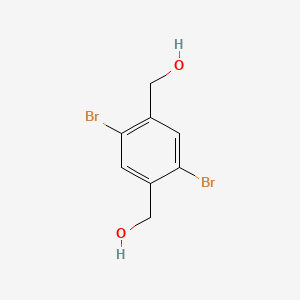
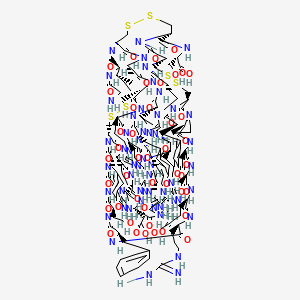
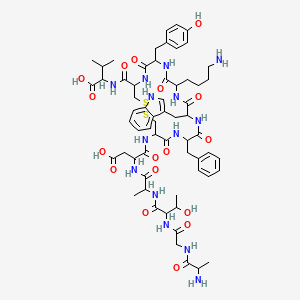
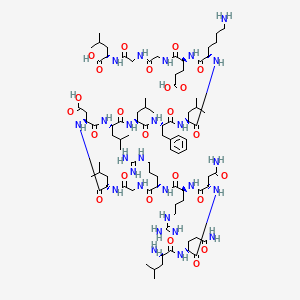
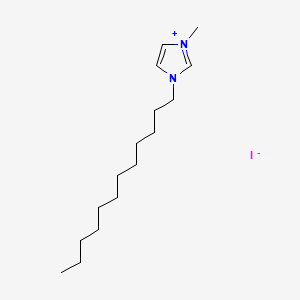
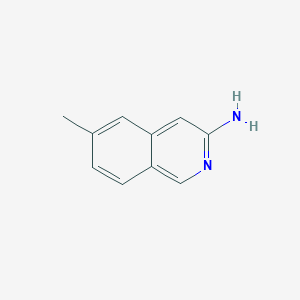
![2-Chloro-4-fluorobenzo[d]oxazole](/img/structure/B1602726.png)
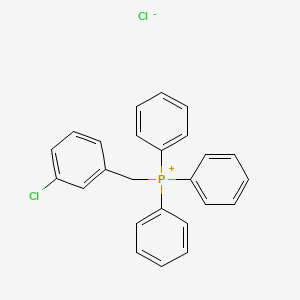
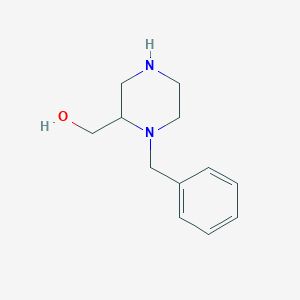
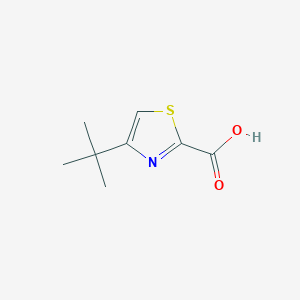
![Oxazolo[5,4-B]pyridine](/img/structure/B1602731.png)
